Physicochemical properties of 3-(Benzylamino)-4-nitrobenzoic acid
Physicochemical properties of 3-(Benzylamino)-4-nitrobenzoic acid
The following technical guide details the physicochemical properties, synthesis, and applications of 3-(Benzylamino)-4-nitrobenzoic acid (CAS 1400644-88-3).
A Technical Guide for API Intermediates & Kinase Inhibitor Scaffolds
Executive Summary
3-(Benzylamino)-4-nitrobenzoic acid (CAS 1400644-88-3) is a specialized nitro-aromatic intermediate critical in the synthesis of heterocycles for pharmaceutical applications.[1][2] Distinguished by its ortho-nitroaniline core, this molecule serves as a privileged scaffold for the development of benzimidazoles and BMPR2-selective kinase inhibitors (e.g., CDD-1115). Its utility stems from the lability of the nitro group (reducible to an amine) and the functionality of the carboxylic acid, enabling diverse downstream cyclization and coupling reactions.
This guide provides a definitive analysis of its physicochemical behavior, validated synthetic protocols, and handling requirements for high-purity applications.
Chemical Identity & Structural Analysis[3]
| Property | Specification |
| Chemical Name | 3-(Benzylamino)-4-nitrobenzoic acid |
| CAS Number | 1400644-88-3 |
| Molecular Formula | C₁₄H₁₂N₂O₄ |
| Molecular Weight | 272.26 g/mol |
| SMILES | C1=CC=C(C=C1)CNC2=C(C=CC(=C2)C(=O)O)[O-] |
| Core Scaffold | ortho-Nitroaniline / Benzoic Acid |
| Key Functional Groups | Carboxylic Acid (C-1), Benzylamine (C-3), Nitro (C-4) |
Structural Commentary
The molecule features a "push-pull" electronic system. The nitro group at position 4 is strongly electron-withdrawing, reducing the basicity of the adjacent benzylamino group at position 3 via conjugation and inductive effects. Conversely, the amino group acts as an electron donor, stabilizing the aromatic ring but making the nitro group susceptible to reduction. The carboxylic acid at position 1 remains electronically isolated enough to maintain typical pKa values.
Physicochemical Properties[6][11]
Solid-State & Solution Properties
-
Appearance: Yellow to orange crystalline solid (characteristic of o-nitroanilines due to
transitions). -
Melting Point: Predicted range 195–205 °C (decomposition likely upon melting due to nitro-group instability).
-
Solubility Profile:
-
High Solubility: DMSO, DMF, DMAc (Dipolar aprotic solvents are required for stock solutions).
-
Moderate Solubility: Ethyl Acetate, Methanol (often requires warming).
-
Low/Insoluble: Water, Hexanes, Diethyl Ether.[3]
-
Acid-Base & Lipophilicity (Predicted/Derived)
| Parameter | Value | Mechanistic Insight |
| pKa (Acid) | 3.6 – 3.9 | Attributed to the carboxylic acid (-COOH). The electron-withdrawing nitro group slightly increases acidity compared to benzoic acid (pKa 4.2). |
| pKa (Base) | < 1.0 | The aniline nitrogen is extremely weakly basic due to the strong electron-withdrawing ortho-nitro group and resonance delocalization. It will not protonate under physiological conditions. |
| LogP | 2.8 ± 0.3 | The benzyl group adds significant lipophilicity (+2.0 log units) compared to the parent 3-amino-4-nitrobenzoic acid. |
| Polar Surface Area | ~95 Ų | Dominated by the nitro and carboxylate groups; suggests reasonable membrane permeability if the acid is masked (ester prodrug). |
Synthesis & Impurity Landscape
The synthesis of 3-(Benzylamino)-4-nitrobenzoic acid utilizes a Nucleophilic Aromatic Substitution (S_NAr) strategy.[1] The electron-poor nature of the 4-nitrobenzoic acid ring activates the meta position (relative to carboxyl) or ortho position (relative to nitro) for nucleophilic attack, provided a suitable leaving group (Fluorine or Chlorine) is present.
Synthetic Pathway (S_NAr)
The most robust route employs 3-fluoro-4-nitrobenzoic acid as the electrophile. The fluorine atom is a superior leaving group to chlorine in S_NAr reactions due to the high electronegativity of fluorine, which stabilizes the Meisenheimer complex intermediate.
Figure 1: S_NAr Synthesis Mechanism. The reaction is driven by the electron-withdrawing nitro group activating the C-3 position.
Impurity Profile
-
Hydrolysis Impurity: 3-Hydroxy-4-nitrobenzoic acid (formed if water is present in the basic DMF reaction mixture).
-
Bis-alkylation: Rare, but possible if the amine reacts twice (sterically hindered by the benzyl group).
-
Regioisomers: Unlikely if starting from pure 3-fluoro-4-nitro precursor, but 4-benzylamino-3-nitro isomers are possible if starting from 3,4-difluoro precursors.
Applications in Drug Development[13]
Kinase Inhibitor Scaffolds (BMPR2)
This molecule is a validated intermediate for Bone Morphogenetic Protein Receptor type 2 (BMPR2) inhibitors.
-
Mechanism: The carboxylic acid is coupled to an amine (e.g., aminopyridine) to form the "tail" of the inhibitor. The nitro group is subsequently reduced to an aniline, which then undergoes cyclization (often with an aldehyde) to form a benzimidazole core.
-
Key Reference: J. Med. Chem. 2023 (See References).[4]
Benzimidazole Synthesis
The ortho-nitrobenzylamine motif is a "masked" benzimidazole.
-
Reduction: Nitro
Amine (using H₂/Pd-C or Fe/NH₄Cl). -
Cyclization: The resulting diamine reacts with aldehydes or carboxylic acids to close the imidazole ring.
-
Result: 1-Benzyl-substituted benzimidazoles, which are difficult to synthesize via direct alkylation of benzimidazoles (which often yields mixtures of N1/N3 isomers).
Experimental Protocols
Synthesis Protocol (Validated S_NAr)
Use this protocol to prepare ~1.0 g of material.
-
Reagents:
-
3-Fluoro-4-nitrobenzoic acid (1.0 eq, 5.4 mmol, ~1.0 g)
-
Benzylamine (1.2 eq, 6.5 mmol, 0.71 mL)
-
Potassium Carbonate (K₂CO₃) (2.5 eq, 13.5 mmol, 1.87 g)
-
DMF (Anhydrous, 10 mL)
-
-
Procedure:
-
Dissolve 3-fluoro-4-nitrobenzoic acid in DMF in a round-bottom flask.
-
Add K₂CO₃ and stir at room temperature for 10 minutes (deprotonation of carboxylic acid).
-
Add Benzylamine dropwise.
-
Heat the mixture to 80 °C for 4–6 hours. Monitor by LC-MS (Target mass: 273.1 M+H).
-
Workup: Cool to RT. Pour slowly into 100 mL of 1M HCl (ice-cold). The product will precipitate as a yellow solid.
-
Purification: Filter the solid.[5] Wash with water (3x) to remove DMF and salts. Recrystallize from Ethanol or Ethanol/Water if necessary.
-
-
Yield: Typical yields are 85–95%.
Analytical Method (HPLC)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (aromatic) and 350 nm (nitroaniline absorbance).
Application Workflow: BMPR2 Inhibitor Discovery
The following diagram illustrates how 3-(Benzylamino)-4-nitrobenzoic acid serves as the linchpin in the synthesis of selective kinase inhibitors.
Figure 2: Synthetic workflow converting the scaffold into active pharmaceutical ingredients (APIs).
References
-
Discovery of Highly Potent and BMPR2-Selective Kinase Inhibitors.
- Source: Journal of Medicinal Chemistry (ACS Public
- Context: Describes the use of 3-fluoro-4-nitrobenzoic acid and benzylamines to synthesize the core scaffold for CDD-1115.
-
URL:[Link]
-
Regioselective Copper-catalyzed C-N Bond Form
- Source: N
- Context: Validation of S_NAr and metal-catalyzed amin
-
URL:[Link]
-
BenchChem Compound Entry: 3-(Benzylamino)-4-nitrobenzoic Acid. [2]
- Source: BenchChem D
- Context: Verification of CAS 1400644-88-3 and synthesis route via SNAr.
Sources
- 1. 3-(Benzylamino)-4-nitrobenzoic Acid|CAS 1400644-88-3 [benchchem.com]
- 2. [1400644-88-3], 3-(BenzylaMino)-4-nitrobenzoic acid, 96%, 250mg - Reagentes Químicos e Produtos Para Laboratório | Dajota [dajota.com.br]
- 3. WO2018136935A1 - 2-arylsulfonamido-n-arylacetamide derivatized stat3 inhibitors - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Organic Syntheses Procedure [orgsyn.org]

